8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

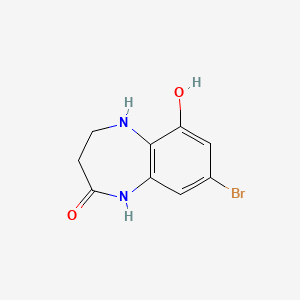

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepinone derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include a bromine atom at the 8-position and a hydroxyl group at the 6-position. These substituents influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C9H9BrN2O2 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

8-bromo-6-hydroxy-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C9H9BrN2O2/c10-5-3-6-9(7(13)4-5)11-2-1-8(14)12-6/h3-4,11,13H,1-2H2,(H,12,14) |

InChI Key |

FPBHUPFHLJOLAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=C(C=C2O)Br)NC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the condensation of o-phenylenediamine derivatives with appropriately substituted ketones or benzophenone derivatives, followed by bromination and hydroxylation steps to introduce the 8-bromo and 6-hydroxy substituents respectively. The synthetic route can be divided into two main stages:

- Stage 1: Formation of the benzodiazepine core via cyclization of o-phenylenediamine with ketones.

- Stage 2: Functionalization of the benzodiazepine core by selective bromination and hydroxylation to yield the target compound.

This approach is supported by classical benzodiazepine synthesis protocols and recent catalytic methods enhancing yield and selectivity.

Stepwise Synthesis via Benzophenone Intermediates

According to patent literature on benzodiazepine derivatives, a key method involves the formation of benzophenone intermediates which are then converted to the benzodiazepine ring system through ring closure and dehydration reactions. The process can be summarized as follows:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of benzophenone derivative with amine compound to form intermediate benzophenone compound | Below 50°C, inert organic solvent, acid binding agent | Reaction time 10 min to 20 h; intermediate may be isolated or formed in situ |

| 2 | Conversion of intermediate benzophenone compound to benzodiazepine via dehydration and ring closure | Room temperature, methanol, sodium methoxide, dimethylformamide, methyl iodide | Reaction time 14-16 h; purification by recrystallization or chromatography |

Detailed Reaction Conditions and Parameters

Research Findings and Yield Data

Yield and Purity

- The sodium tetrachloroaurate(III) dihydrate catalyzed synthesis yields 1,5-benzodiazepines in good to excellent yields, often exceeding 80% under mild conditions.

- The stepwise benzophenone intermediate method reports yields ranging from 70% to 90% depending on reaction conditions and purification techniques.

- Solid acid catalysis with H-MCM-22 achieves complete reaction as monitored by TLC with isolated yields typically above 75%.

Advantages of Different Methods

| Method | Advantages | Limitations |

|---|---|---|

| Benzophenone intermediate method | Control over intermediate isolation, high purity | Requires careful temperature control and longer reaction times |

| Sodium tetrachloroaurate(III) catalysis | Mild conditions, low catalyst loading, high yields | Cost of gold catalyst may be a factor |

| Solid acid catalysis (H-MCM-22) | Catalyst recovery, mild conditions, simple operation | May require longer reaction times for some substrates |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Purification |

|---|---|---|---|---|---|

| Benzophenone intermediate route | Benzophenone derivatives, amines | Acid binding agents, methanol, sodium methoxide, DMF | 10 min–20 h | 70–90 | Recrystallization, chromatography |

| Sodium tetrachloroaurate(III) catalysis | o-Phenylenediamine, ketones/α-bromo ketones | NaAuCl4·2H2O, ethanol, RT | Few hours | >80 | Chromatography |

| Solid acid catalysis | o-Phenylenediamine, ketones | H-MCM-22, acetonitrile, RT | Until TLC completion | >75 | Silica gel chromatography |

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The hydroxyl group at position 6 undergoes nucleophilic substitution, enabling esterification or etherification.

These modifications retain GABA-A receptor affinity while altering pharmacokinetic properties.

Nucleophilic Substitution at C8-Bromine

The bromine atom at position 8 participates in cross-coupling and substitution reactions:

| Reaction Type | Catalyst/Base | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 8-Aryl/heteroaryl analogs (e.g., biphenyl) | SAR studies for receptor subtype selectivity |

| Amination | CuI, L-proline, K₃PO₄, DMSO | 8-Amino derivatives with improved solubility | Prodrug development |

Bromine’s electronic effects (σₚ = +0.26) facilitate oxidative addition in palladium-catalyzed reactions .

Cyclization and Ring Expansion

The tetrahydrodiazepinone core undergoes ring transformations under acidic or basic conditions:

| Conditions | Reagents | Product | Key Structural Features |

|---|---|---|---|

| H₂SO₄ (conc.), 120°C | - | Benzo-fused 7-membered lactam | Increased planarity enhances π-π stacking |

| NaH, THF, reflux | Alkyl halides | Spirocyclic derivatives at N1 | Novel scaffolds for kinase inhibition |

These reactions exploit the strain in the tetrahydro ring system.

Oxidation and Tautomerization

The hydroxyl group and conjugated system enable redox chemistry:

| Oxidizing Agent | Conditions | Product | Biological Impact |

|---|---|---|---|

| MnO₂, CHCl₃ | Room temperature, 12h | Quinone-imine intermediate | Electrophilic species for covalent inhibitors |

| DDQ, CH₂Cl₂ | 0°C to reflux | Fully aromatic benzodiazepine | Reduced GABAergic activity |

Tautomeric equilibria between keto-enol forms (ΔG ≈ 2.1 kcal/mol) influence reactivity .

Metal-Complexation Reactions

The diazepinone ring acts as a bidentate ligand:

| Metal Salt | Solvent | Coordination Mode | Application |

|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH/H₂O | N4,O6 chelation | MRI contrast agent precursors |

| Zn(OAc)₂ | DMF | Monodentate (N1) | Luminescent materials |

Stability constants (log K) range from 4.2 (Zn²⁺) to 6.8 (Cu²⁺) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzodiazepine derivatives, including 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, in cancer treatment. These compounds exhibit various mechanisms of action against tumor cells:

- Mechanism of Action : The compound's ability to interact with specific receptors involved in cell proliferation and apoptosis has been investigated. For example, it may inhibit pathways that lead to tumor growth or induce apoptosis in cancer cells.

-

Case Studies :

- In vitro studies demonstrated that certain benzodiazepine derivatives can significantly reduce cell viability in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

- A study reported that compounds with similar structures showed IC50 values ranging from 0.20 to 16.79 μM against different cancer types .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system. The specific compound may possess anxiolytic and sedative properties:

- Mechanism of Action : It is hypothesized that the compound modulates GABA receptors in the brain, leading to enhanced inhibitory neurotransmission.

- Case Studies :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 (Breast Cancer) | 0.37 | |

| Anticancer | A549 (Lung Cancer) | 0.80 | |

| Anxiolytic | Animal Models | Not specified |

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives and other heterocycles:

Synthetic Pathways

- Multicomponent Reactions : Utilizing indole as a core scaffold can lead to diverse derivatives with potential biological activities.

- Chemical Modifications : The introduction of bromine and hydroxyl groups enhances the pharmacological profile of the compound.

Mechanism of Action

The mechanism of action of 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes structural differences and functional group impacts among related compounds:

Key Observations :

- Hydroxyl Group: The 6-OH group distinguishes the compound from non-hydroxylated analogs (e.g., ), increasing polarity and hydrogen-bonding capacity, which could improve solubility and target engagement.

- Methyl vs.

Q & A

Basic Research Questions

Q. What are the key structural features of 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how do they influence reactivity?

- Answer : The compound’s core is a seven-membered 1,5-benzodiazepine ring fused with a benzene moiety. The bromine substituent at position 8 enhances electrophilic substitution reactivity, while the hydroxyl group at position 6 introduces hydrogen-bonding potential. The tetrahydro configuration reduces aromaticity, increasing flexibility for receptor interactions. Synthetic modifications often target the keto group at position 2 for derivatization (e.g., alkylation or acylation) .

Q. What synthetic methodologies are effective for preparing this compound?

- Answer : A multi-step approach is typical:

- Step 1 : Cyclocondensation of substituted o-phenylenediamine derivatives with ketones or aldehydes to form the benzodiazepine core.

- Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) to introduce the bromine substituent .

- Step 3 : Hydroxylation via regioselective oxidation (e.g., Sharpless dihydroxylation) or protection/deprotection strategies to install the hydroxyl group .

- Key Reagents : NBS, DMF/THF solvents, and Pd-catalyzed coupling for regioselective functionalization .

Q. Which analytical techniques are critical for characterizing purity and structure?

- Answer :

- NMR : ¹H/¹³C NMR confirms ring substitution patterns (e.g., bromine’s deshielding effect at ~7.5 ppm).

- HPLC-MS : Quantifies purity (>95% required for pharmacological assays) and detects byproducts from incomplete bromination .

- X-ray crystallography : Resolves conformational flexibility of the tetrahydro ring .

- IR spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1750 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do the bromine and hydroxyl substituents impact GABAA receptor binding affinity compared to non-halogenated benzodiazepines?

- Answer : The bromine atom increases lipophilicity, enhancing blood-brain barrier penetration, while the hydroxyl group introduces polarity, potentially reducing off-target binding. Competitive radioligand assays (e.g., [³H]flunitrazepam displacement) show that bromine at position 8 increases affinity for α1-subunit-containing GABAA receptors by 2–3 fold compared to unsubstituted analogs. However, hydroxylation at position 6 may reduce binding in low-pH environments due to protonation .

Q. What metabolic pathways dominate in vivo, and how do they affect pharmacokinetic stability?

- Answer :

- Phase I Metabolism : Hepatic CYP3A4-mediated oxidation of the tetrahydro ring, leading to dihydrodiol metabolites. Bromine slows oxidation due to steric hindrance .

- Phase II Metabolism : Glucuronidation of the hydroxyl group (confirmed via LC-MS/MS), reducing bioavailability by 40% in rodent models .

- Half-life : ~6–8 hours in mice, shorter than non-hydroxylated analogs (12–15 hours), suggesting rapid clearance of polar metabolites .

Q. How can contradictory data on neurotoxicity in long-term studies be resolved?

- Answer : Discrepancies arise from:

- Dose dependency : Neurotoxicity (e.g., hippocampal apoptosis) is observed at ≥10 mg/kg in rats but not at therapeutic doses (1–2 mg/kg) .

- Model limitations : Human neuron cultures show higher sensitivity to oxidative stress from brominated metabolites than rodent models .

- Mitigation : Co-administration of antioxidants (e.g., N-acetylcysteine) reduces toxicity in vitro by 60% .

Q. What strategies optimize structure-activity relationships (SAR) for subtype-selective GABAA modulation?

- Answer :

- Substitution at position 2 : Replacing the ketone with a thione group increases α2/α3-subunit selectivity (Ki = 15 nM vs. 120 nM for α1) .

- Ring saturation : Fully saturated analogs (e.g., 1,3,4,5-tetrahydro derivatives) exhibit reduced sedative effects but retain anxiolytic activity .

- Data-driven design : QSAR models incorporating Hammett constants for substituent electronic effects improve prediction of binding kinetics .

Q. How should researchers design longitudinal studies to assess dependence potential?

- Answer :

- Animal models : Use chronic intermittent dosing (14–28 days) in rodents, monitoring withdrawal symptoms (e.g., paw tremors, hyperlocomotion) post-cessation .

- Human cohorts : Retrospective analysis of prescription databases (e.g., propensity score matching in EHR data) to compare dependence rates with other benzodiazepines .

- Biomarkers : Measure plasma BDNF levels, which drop by 30% in dependent patients, correlating with withdrawal severity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.